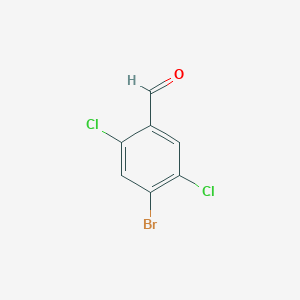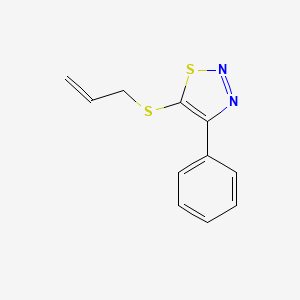![molecular formula C10H18O3 B2932087 1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone CAS No. 2343964-01-0](/img/structure/B2932087.png)
1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(1R,2R)-2-(Diethoxymethyl)cyclopropyl]ethanone is a chemical compound with the CAS Number: 2343964-01-0. It has a molecular weight of 186.25 . The compound is stored at a temperature of 4 degrees Celsius and has a purity of 95%. It is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H18O3/c1-4-12-10(13-5-2)9-6-8(9)7(3)11/h8-10H,4-6H2,1-3H3/t8-,9+/m0/s1 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model of the molecule. Physical And Chemical Properties Analysis
This compound is a liquid at room temperature. It has a molecular weight of 186.25 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the literature I found.Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Cyclopropane derivatives serve as vital intermediates in the synthesis of complex molecules. For example, research has shown that cyclopropanes can be used in enzymatic processes to prepare chiral alcohols, which are crucial intermediates for various pharmacologically active compounds (Guo et al., 2017). Additionally, the manipulation of vinylcyclopropanes has been explored for the synthesis of homoallylic chlorides, showcasing the versatility of cyclopropane derivatives in constructing complex molecular architectures (Yovell et al., 1978).
Materials Science and Polymer Chemistry
Cyclopropane and ethanone derivatives have also found applications in materials science, particularly in the synthesis of polymers. For instance, 1,1-diethoxycarbonyl-2-vinylcyclopropane has been studied for its hydrolysis by pig liver esterase, leading to chiral trans monoesters that are useful for polymerization in aqueous media (Alupei et al., 2001). This illustrates the potential of utilizing such compounds for creating novel polymeric materials with specific functional properties.
Propiedades
IUPAC Name |
1-[(1R,2R)-2-(diethoxymethyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-4-12-10(13-5-2)9-6-8(9)7(3)11/h8-10H,4-6H2,1-3H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJPBLPGXIBHN-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1CC1C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC([C@@H]1C[C@H]1C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethyl-5-((4-fluorophenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2932006.png)
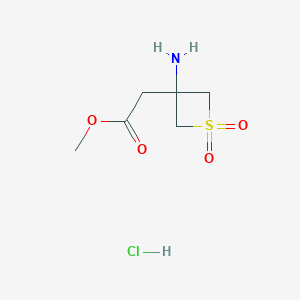
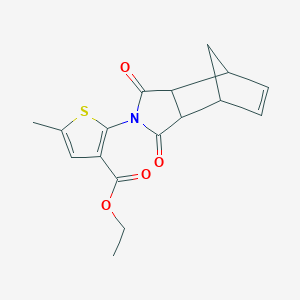
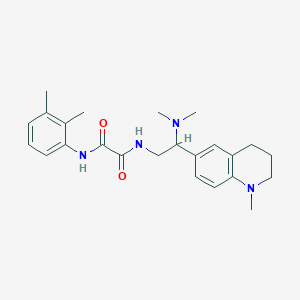
![N~1~-cyclohexyl-2-[(1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B2932012.png)
![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2932013.png)
![4-(1H-imidazol-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2932014.png)
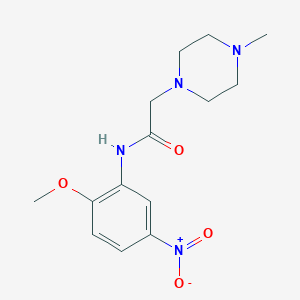
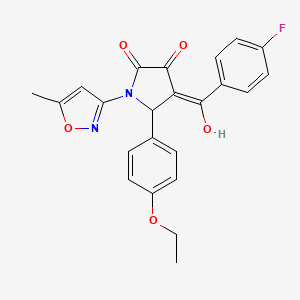
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932017.png)
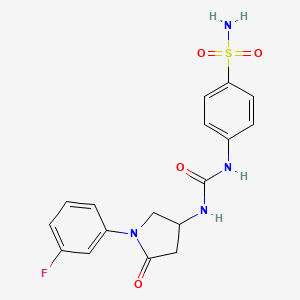
![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-phenylacetamide](/img/structure/B2932021.png)
